
Protoaescigenin
Overview
Description
Theasapogenol A is a triterpenoid.
Protoaescigenin is a natural product found in Camellia sasanqua and Camellia oleifera with data available.
Scientific Research Applications
Pharmacological Properties
Protoaescigenin exhibits several pharmacological activities, making it a valuable compound in medical research. The primary applications include:
- Anti-inflammatory Effects : this compound has been shown to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. Studies indicate that it decreases the levels of cyclooxygenase-2 (COX-2) and nitric oxide synthase (iNOS) in various cell types, suggesting its potential use in treating inflammatory conditions such as arthritis .
- Vasoprotective Activity : The compound demonstrates vasoprotective effects, particularly in chronic venous insufficiency. It has been reported to improve vascular function and reduce edema by enhancing endothelial cell function and promoting vasodilation .
- Anticancer Potential : this compound has shown promise in preclinical studies for its anticancer properties. It has been observed to inhibit the proliferation of various cancer cell lines, including those from breast, lung, and colon cancers. Mechanistic studies reveal that it induces apoptosis and cell cycle arrest in cancer cells, highlighting its potential as a therapeutic agent against malignancies .
Case Studies and Research Findings
A variety of studies have elucidated the applications of this compound:
Properties
CAS No. |
13844-22-9 |
---|---|
Molecular Formula |
C30H50O6 |
Molecular Weight |
506.7 g/mol |
IUPAC Name |
4a,9-bis(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,4,5,10-tetrol |
InChI |
InChI=1S/C30H50O6/c1-25(2)13-18-17-7-8-20-26(3)11-10-21(33)27(4,15-31)19(26)9-12-28(20,5)29(17,6)14-22(34)30(18,16-32)24(36)23(25)35/h7,18-24,31-36H,8-16H2,1-6H3 |
InChI Key |
VKJLHZZPVLQJKG-UHFFFAOYSA-N |
SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1O)O)CO)O)C)C)(C)CO)O)C)C |
Canonical SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1O)O)CO)O)C)C)(C)CO)O)C)C |
melting_point |
301 - 303 °C |
physical_description |
Solid |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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